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Hesperetin 3'-methyl ether - 89294-54-2

Hesperetin 3'-methyl ether

Catalog Number: EVT-3198375
CAS Number: 89294-54-2
Molecular Formula: C17H16O6
Molecular Weight: 316.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hesperetin 3'-methyl ether is a natural product found in Vernonanthura divaricata, Erythrina velutina, and Cyanthillium cinereum with data available.
Overview

Hesperetin 3'-methyl ether is a methylated derivative of hesperetin, a flavanone predominantly found in citrus fruits. This compound is notable for its potential health benefits, including antioxidant and anti-inflammatory properties. The methylation process enhances the bioavailability and therapeutic efficacy of hesperetin, making it a subject of interest in pharmacological research.

Source

Hesperetin 3'-methyl ether can be derived from natural sources such as citrus fruits, particularly oranges and lemons. It can also be synthesized through chemical processes involving the methylation of hesperetin, which is extracted from these fruits.

Classification

Hesperetin 3'-methyl ether belongs to the class of flavonoids, specifically flavanones. It is characterized by the presence of a methyl group at the 3' position of the hesperetin molecule, which alters its chemical behavior and biological activity.

Synthesis Analysis

Methods

The synthesis of hesperetin 3'-methyl ether typically involves the methylation of hesperetin using various reagents. Common methods include:

  • Methylation with Methyl Iodide: Hesperetin is reacted with methyl iodide in the presence of a base such as potassium carbonate to facilitate the transfer of the methyl group.
  • Enzymatic Methylation: Utilizing methyltransferases that specifically target flavonoids can yield high selectivity and efficiency in producing methylated derivatives.

Technical Details

The reaction conditions, such as temperature, solvent choice, and reaction time, significantly influence the yield and purity of the product. For instance, reactions are often conducted under reflux conditions in organic solvents like dimethyl sulfoxide or acetone to ensure complete conversion.

Molecular Structure Analysis

Structure

The molecular formula for hesperetin 3'-methyl ether is C17H16O6C_{17}H_{16}O_6. Its structure features a flavanone backbone with a hydroxyl group at position 5 and a methoxy group at position 3'.

Data

  • Molecular Weight: 316.31 g/mol
  • Chemical Structure: The compound exhibits characteristic flavonoid features, including a chromone ring system and multiple hydroxyl groups that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Hesperetin 3'-methyl ether can undergo various chemical reactions typical for flavonoids:

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Hydrolysis: In acidic conditions, it may revert to hesperetin.
  • Complexation: It can form complexes with metal ions, which may enhance its antioxidant properties.

Technical Details

The stability of hesperetin 3'-methyl ether under different pH conditions and temperatures is crucial for its applications in food and pharmaceuticals. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often used to monitor these reactions.

Mechanism of Action

Process

The biological effects of hesperetin 3'-methyl ether are primarily attributed to its ability to modulate various signaling pathways involved in inflammation and oxidative stress.

  • Antioxidant Activity: The compound scavenges free radicals and reduces oxidative damage by enhancing the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, contributing to its therapeutic potential in inflammatory diseases.

Data

Studies have shown that hesperetin derivatives exhibit significant reductions in reactive oxygen species levels in cellular models, indicating their role in mitigating oxidative stress .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hesperetin 3'-methyl ether typically appears as a yellowish powder.
  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Melting Point: The melting point range is approximately 160–165 °C.
  • Stability: The compound is stable under normal storage conditions but may degrade under prolonged exposure to light or heat.
Applications

Scientific Uses

Hesperetin 3'-methyl ether has several applications in scientific research:

  • Pharmacology: Its anti-inflammatory and antioxidant properties make it a candidate for developing treatments for chronic diseases such as diabetes and cardiovascular disorders.
  • Food Industry: Due to its health benefits, it is studied for incorporation into functional foods and dietary supplements.
  • Cosmetics: Its antioxidant properties are exploited in skincare formulations aimed at reducing oxidative damage to skin cells.
Biosynthetic Pathways and Metabolic Engineering

Microbial Heterologous Production Systems

1.1.1 Streptomyces albidoflavus Engineering for Precursor Pool Enhancement

Streptomyces albidoflavus has emerged as a premier microbial chassis for flavonoid bioproduction due to its native capacity to synthesize aromatic compounds and compatibility with plant-derived biosynthetic pathways. The heterologous biosynthesis of hesperetin derivatives requires substantial intracellular pools of two key precursors: L-tyrosine and malonyl-CoA. In native S. albidoflavus, metabolic flux toward these precursors is suboptimal due to competing biosynthetic pathways and precursor catabolism. Transcriptomic analysis of wild-type strains under L-tyrosine supplementation revealed that the bacterium activates catabolic pathways when this amino acid is in excess, particularly upregulating genes involved in tyrosine degradation [1] [4]. To redirect metabolic flux toward flavonoid biosynthesis, researchers have implemented precursor-directed engineering by deleting endogenous biosynthetic gene clusters (BGCs) that consume these critical precursors. For instance, the deletion of the paulomycin BGC (consuming chorismate and acetyl-CoA) resulted in a 1.6-fold increase in naringenin production compared to parental strains, demonstrating the effectiveness of eliminating metabolic competition for aromatic precursors [9].

Table 1: Metabolic Engineering Strategies for Precursor Enhancement in S. albidoflavus

Engineered ModificationTarget PathwayPrecursor ImpactFlavonoid Production Enhancement
Paulomycin BGC deletion (BGC5)Chorismate metabolismIncreased L-tyrosine availability1.6-fold naringenin increase
PTM macrolactam BGC deletion (BGC2)Malonyl-CoA metabolismElevated malonyl-CoA poolsComparable to parental strain
hppD gene knockoutL-tyrosine catabolismEnhanced intracellular L-tyrosine retention1.66-fold naringenin increase

1.1.2 hppD Gene Knockout Strategies for L-Tyrosine Flux Optimization

A pivotal breakthrough in precursor optimization came from transcriptomic analysis of S. albidoflavus under L-tyrosine-supplemented conditions. RNA-seq data identified hppD (4-hydroxyphenylpyruvate dioxygenase) as the most significantly upregulated gene (23.2-fold change) during tyrosine catabolism [1] [4]. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, diverting tyrosine away from flavonoid biosynthesis toward energy production. CRISPR-Cas9-mediated knockout of hppD yielded an engineered strain with substantially improved precursor retention capabilities. The ΔhppD strain exhibited a 1.66-fold increase in naringenin titers compared to the wild-type, reaching 3.4 mg/L in optimized fermentation conditions [4] [9]. This demonstrated that targeted disruption of catabolic pathways effectively increases intracellular L-tyrosine availability without compromising bacterial growth. The strategy represents the first reported use of hppD deletion for flavonoid production enhancement and provides a blueprint for similar catabolic pathway interventions in microbial factories [1].

Methyltransferase Substrate Specificity in Recombinant Strains

The final enzymatic step in hesperetin 3'-methyl ether biosynthesis requires regioselective methylation at the 3'-hydroxyl position of hesperetin. S. albidoflavus possesses endogenous O-methyltransferases (OMTs) with surprising substrate flexibility. Through gene knockout and complementation studies, researchers identified XNR_0417 as the gene encoding a promiscuous OMT responsible for 3'-methylation activity [6]. When this gene was expressed in engineered flavonoid-producing strains, it demonstrated remarkable catalytic versatility:

  • Regioselectivity: Primary activity at 3'-OH position of hesperetin
  • Substrate range: Acceptance of flavanones, flavones, and stilbenes
  • Methylation capacity: Production of mono-, di-, tri-, and even tetra-methylated flavonoid derivatives

Genetic complementation of the ΔXNR_0417 mutant restored homohesperetin production from supplemented hesperetin, confirming its essential role in 3'-methylation [6]. In vitro assays with purified enzyme further validated its ability to methylate the 3'-position without requiring additional post-translational modifications or cofactors beyond S-adenosylmethionine (SAM). This broad substrate flexibility enables the same enzyme to catalyze methylation steps for multiple valuable flavonoids within a single microbial production system [6].

Table 2: Methyltransferase Specificity in Engineered Systems

Enzyme SourceGene IDPreferred PositionSubstrate FlexibilityCatalytic Efficiency (Relative %)
S. albidoflavusXNR_04173'-OHFlavanones, flavones, stilbenes100% (hesperetin)
C. reticulataCrOMT23'-OHPolymethoxylated flavones > flavanones85% (hesperetin)
Z. maysZmOMT23'/5'-OHFlavones with vicinal hydroxyls76% (luteolin)

Plant-Derived Biocatalytic Routes

1.2.1 In Planta Regiospecific Methylation Mechanisms

In citrus species, the biosynthesis of methylated flavonoids involves regiospecific O-methyltransferases that precisely modify specific hydroxyl groups on the flavonoid skeleton. Citrus reticulata possesses a multifunctional O-methyltransferase (CrOMT2) that demonstrates distinct positional specificity for the 3'-hydroxyl group on the flavonoid B-ring [7] [10]. This 39.99 kDa enzyme contains conserved Methyltransferase_2 (pfam00891) and dimerization (pfam08100) domains characteristic of plant OMTs. Biochemical characterization revealed that CrOMT2 requires an alkaline environment (pH 8-9) and demonstrates optimal activity at 55°C, though it maintains functionality at physiological temperatures [7].

Unlike bacterial OMTs, CrOMT2 exhibits strict substrate requirements:

  • Vicinal hydroxyl groups on the B-ring (catechol structure)
  • Preference for polymethoxylated flavones (PMFs) as substrates
  • No activity on glycosylated flavonoids or those without adjacent hydroxyl groups

Enzymatic kinetics demonstrate that CrOMT2 has approximately 15-20% higher catalytic efficiency for 3'-methylation compared to 5'- or 7-methylation, explaining the natural predominance of 3'-methylated flavonoids in citrus tissues [7]. Integrated metabolomic-transcriptomic analyses of citrus varieties revealed that CrOMT2 expression strongly correlates with the accumulation of 3'-methylated flavonoids in leaves and peel, confirming its in vivo role in regioselective methylation [10].

Glycoside Hydrolysis Pathways for Aglycone Liberation

Hesperetin glycosides represent the dominant storage form in citrus tissues, requiring specialized hydrolysis mechanisms to liberate the aglycone for subsequent methylation. The "Shiyue Ju" (Citrus reticulata) and its mutant "Denglong Ju" exhibit distinct tissue-specific distribution of flavonoid glycosides, particularly concentrated in leaves and peels [10]. The liberation process involves:

  • Rhamnosidase activity: Cleaves hesperidin (hesperetin-7-rutinoside) to hesperetin-7-glucoside
  • Glucosidase hydrolysis: Removes glucose moiety to yield free hesperetin
  • Peroxisomal β-oxidation: Modifies the B-ring for subsequent enzymatic methylation

Comparative studies between citrus varieties demonstrate that leaf tissues contain significantly higher concentrations of free aglycones compared to fruit tissues, suggesting more active deglycosylation systems in photosynthetic organs [10]. This tissue-specific pattern correlates with elevated expression of glycosyl hydrolase family enzymes in leaves, creating spatial compartmentalization where aglycone liberation occurs predominantly in leaf tissues before potential transport to fruits [10]. The liberated hesperetin then serves as substrate for CrOMT2-mediated methylation, establishing a coordinated glycoside hydrolysis and methylation pathway.

Cytochrome P450-Mediated B-Ring Modifications

The B-ring hydroxylation pattern of hesperetin derivatives directly determines their methylation potential. Citrus employs a sophisticated cytochrome P450 (CYP) system to modify the B-ring architecture prior to methylation:

  • Flavanone-3'-hydroxylase (F3'H) introduces the 3'-hydroxyl group essential for 3'-methylation
  • CYP93 subfamily enzymes catalyze regioselective hydroxylation
  • Electron transport proteins facilitate redox coupling

Integrated multi-omics analyses reveal that PAL (phenylalanine ammonia-lyase) and ANR (anthocyanidin reductase) expression patterns directly correlate with B-ring modification intensity in citrus pigmentation [10]. Unlike microbial systems where F3'H is expressed as a discrete enzyme, plant F3'H functions within a membrane-associated metabolon complexed with 4-coumaroyl-CoA ligase and chalcone synthase. This structural organization facilitates efficient channeling of intermediates between enzymatic domains. The CYP-mediated hydroxylation exhibits strict regioselectivity, producing exclusively the 3',4'-dihydroxy configuration required for subsequent methylation at the 3' position. Transcriptional regulation of these CYP genes varies significantly between citrus tissues, with the highest expression observed in young leaves and developing fruits where flavonoid biosynthesis is most active [10].

Table 3: Tissue-Specific Flavonoid Distribution in Citrus Species

Tissue TypeDominant Flavonoid ClassExpression of Modification EnzymesNotable Compounds
LeavesFree aglycones, flavonoid glycosidesHigh OMT, UGT, PAL, ANRHesperetin, homoeriodictyol
Fruit peelPolymethoxylated flavonesModerate OMT, moderate UGTHesperetin 3'-methyl ether, nobiletin
Fruit fleshFlavanone glycosidesLow modification enzymesHesperidin, narirutin
FlowersFlavonol glycosidesVariable expressionQuercetin derivatives

Properties

CAS Number

89294-54-2

Product Name

Hesperetin 3'-methyl ether

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

Molecular Formula

C17H16O6

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C17H16O6/c1-21-13-4-3-9(5-15(13)22-2)14-8-12(20)17-11(19)6-10(18)7-16(17)23-14/h3-7,14,18-19H,8H2,1-2H3/t14-/m0/s1

InChI Key

HRFSSDXPHTZMLA-AWEZNQCLSA-N

SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)OC

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